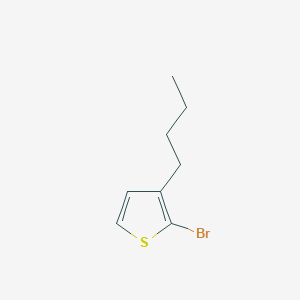

2-Bromo-3-butylthiophene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrS/c1-2-3-4-7-5-6-10-8(7)9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBLITSBUDZSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571913 | |

| Record name | 2-Bromo-3-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145543-82-4 | |

| Record name | 2-Bromo-3-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization of 2 Bromo 3 Butylthiophene: Mechanisms and Control of Polymer Architecture

Grignard Metathesis (GRIM) Polymerization of 2-Bromo-3-butylthiophene Analogues

GRIM polymerization is a powerful technique for synthesizing regioregular P3ATs. acs.orgscispace.com The process typically begins with the treatment of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, leading to a mixture of regioisomeric halomagnesiothiophenes. cmu.eduacs.orgresearchgate.net Subsequent polymerization catalyzed by a transition metal complex, commonly a nickel-based catalyst, yields the desired poly(3-alkylthiophene). researchgate.netrsc.orgnih.gov This method allows for the production of high molecular weight polymers with controlled regioregularity. researchgate.netrsc.org

The mechanism of GRIM polymerization is a complex, multi-step process that has been the subject of extensive computational and experimental investigation. rsc.orgrsc.org It is generally accepted to proceed via a chain-growth mechanism, which allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices. acs.orgscispace.comtdl.org The key stages of the polymerization involve the initial formation of the active monomer, followed by a catalytic cycle of coordination, transmetalation, and reductive elimination. rsc.orgrsc.org

The first step in the GRIM polymerization of a 2,5-dihalo-3-butylthiophene monomer involves a magnesium-halogen exchange reaction, also known as Grignard metathesis, upon treatment with one equivalent of a Grignard reagent like an alkyl or vinyl magnesium halide. cmu.edursc.org This is an oxidative addition step where the Grignard reagent adds to the monomer. researchgate.netrsc.orgrsc.org This reaction is not entirely regioselective and leads to the formation of two primary regioisomeric intermediates. cmu.edursc.orgrsc.org

The oxidative addition of the Grignard reagent to the 2,5-dibromo-3-butylthiophene (B39698) monomer results in two main regioisomeric intermediates: 2-bromo-5-chloromagnesio-3-butylthiophene and 2-chloromagnesio-5-bromo-3-butylthiophene. researchgate.netrsc.orgnih.govrsc.org Computational studies have shown that these two isomers are nearly isoenergetic, with the 2-bromo-5-chloromagnesio-3-butylthiophene isomer being only slightly more stable. rsc.org The ratio of these isomers can range from 75:25 to 85:15, and this ratio appears to be largely independent of the specific Grignard reagent used, reaction time, or temperature. researchgate.netacs.orgresearchgate.net Despite the formation of a mixture of isomers, the subsequent polymerization can proceed with high regioselectivity due to the selectivity of the catalyst. cmu.educmu.edu

The catalytic cycle of GRIM polymerization involves three crucial steps: rsc.orgrsc.orgrsc.org

Coordination: The active monomeric species, one of the regioisomeric intermediates, coordinates to the transition metal center of the catalyst. rsc.orgrsc.org

Transmetalation: This step involves the transfer of the organic group from the magnesium halide to the transition metal center, forming a diorganometal complex. rsc.orgtdl.org

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming a new carbon-carbon bond and regenerating a lower oxidation state of the metal catalyst, which can then participate in the next catalytic cycle. rsc.orgtdl.orgacs.org

This cycle of coordination, transmetalation, and reductive elimination repeats, leading to the growth of the polymer chain. rsc.orgrsc.org

The choice of catalyst is critical in controlling the regioselectivity and properties of the resulting polymer in GRIM polymerization. researchgate.netrsc.org Nickel complexes with chelating phosphine (B1218219) ligands are among the most effective and commonly used catalysts. cmu.eduresearchgate.netrsc.org

Ni(dppp)Cl₂ , which is [1,3-bis(diphenylphosphino)propane]dichloronickel(II), is a widely employed catalyst for the GRIM polymerization of this compound analogues. cmu.eduresearchgate.netrsc.orgnih.govrsc.org This catalyst is highly effective in producing regioregular, head-to-tail coupled poly(3-alkylthiophenes) with high molecular weights and narrow polydispersities. acs.orgacs.orgcmu.edu The steric and electronic properties of the dppp (B1165662) ligand play a significant role in enforcing the regioselectivity of the polymerization. rsc.orgresearchgate.net Other nickel and palladium catalysts with similar phosphine ligands, such as Ni(dppe)Cl₂ (where dppe is 1,2-bis(diphenylphosphino)ethane), have also been investigated. tdl.orgacs.org

Table 1: Catalyst Systems and Their Impact on Polymerization

| Catalyst | Monomer | Resulting Polymer | Key Findings |

|---|---|---|---|

| Ni(dppp)Cl₂ | 2,5-dibromo-3-butylthiophene | Regioregular poly(3-butylthiophene) | High head-to-tail selectivity (>95%). acs.orgresearchgate.net |

| Ni(dppe)Cl₂ | 2,5-dibromo-3-hexylthiophene | Regioregular poly(3-hexylthiophene) | Produces regioregular polymer. cmu.edu |

| Pd(dppp)Cl₂ | 2,5-dibromo-3-butylthiophene | Poly(3-butylthiophene) | Lower regioselectivity compared to Ni(dppp)Cl₂. researchgate.net |

Regiocontrol and Head-to-Tail Selectivity in Polymerization

The regiochemistry of poly(3-alkylthiophenes) is a critical factor determining their material properties. The three possible couplings between monomer units are head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-stacking and charge carrier mobility. acs.orgresearchgate.net

In the GRIM polymerization of this compound analogues, high HT selectivity is achieved primarily through the selectivity of the catalyst. cmu.educmu.edu While the initial Grignard metathesis produces a mixture of regioisomers, catalysts like Ni(dppp)Cl₂ preferentially polymerize one isomer, the 2-bromo-5-chloromagnesio-3-alkylthiophene, leading to a highly regioregular polymer. acs.orgcmu.educmu.edu Kinetic and competition studies suggest that the origin of this high regioselectivity is a combination of kinetic and thermodynamic factors influenced by the steric and electronic environment of the catalyst's metal center. cmu.eduacs.org The sterically demanding nature of the dppp ligand on the nickel center is believed to suppress the formation of HH couplings, thereby favoring the HT linkage. ru.nl

Table 2: Regioselectivity in GRIM Polymerization

| Monomer System | Catalyst | % HT Couplings | Reference |

|---|---|---|---|

| 2,5-dibromo-3-alkylthiophenes | Ni(dppp)Cl₂ | >95% (typically 98%) | acs.org |

| 2-bromo-5-chloromagnesio-3-hexylthiophene | Ni(dppp)Cl₂ | >98% | acs.org |

| 2,5-dibromo-3-dodecylthiophene | Ni(dppp)Cl₂ | 99% | cmu.edu |

Computational Studies on Regioselectivity

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the regioselectivity of polythiophene synthesis. These studies have provided insights into the reaction mechanisms that lead to the desired head-to-tail (HT) linkages, which are crucial for achieving optimal electronic properties in poly(3-alkylthiophene)s (P3ATs).

DFT calculations have been used to analyze the intermediates and transition states in catalyst transfer polymerization. nih.gov These studies have revealed the importance of steric effects in determining the success of the polymerization mechanism. acs.org For instance, computational models have shown that while removing a bromine substituent from the thiophene (B33073) ligand has a minor effect on its electronic properties, preventing C-S bond insertion is a more significant challenge. nih.gov DFT calculations on the relative energies of the π-complex versus the C-S insertion product indicated that increasing steric bulk near the metal center can minimize C-S insertion. nih.gov

Furthermore, computational studies have explored the impact of halide substitution on the nature of the intermediates, finding only minor differences upon the inclusion of a 2-bromo substituent in computational models. nih.gov These theoretical findings have been validated by experimental results, increasing confidence in the predictive power of computational models for designing and optimizing polymerization processes. nih.gov

Influence of Steric and Electronic Properties of Catalysts

The steric and electronic properties of the catalyst play a pivotal role in controlling the regioselectivity of the polymerization of 2-bromo-3-alkylthiophenes. In Grignard Metathesis (GRIM) polymerization, the high degree of regioregularity (often >95% HT couplings) is attributed to a combination of kinetic and thermodynamic factors arising from the steric and electronic effects within the catalytic reaction. researchgate.net

The choice of ligand in the nickel catalyst system is particularly critical. Studies have shown that both the steric bulk and the electronic nature of the phosphine ligands can significantly impact the polymerization outcome. For example, in the polymerization of 4-bromo-2,5-bis(hexyloxy)phenylmagnesium chloride, a study of bis(dialkylphosphino)ethane ligands with varying steric properties revealed that the least and most hindered ligands performed poorly. umich.edu The least hindered ligand led to catalyst decomposition, while the most hindered ligand resulted in low molecular weight oligomers. umich.edu This highlights a delicate balance required in the ligand's steric profile for effective chain-growth polymerization.

Similarly, in the context of externally initiated polymerization of 2-bromo-5-iodo-3-hexylthiophene, it was observed that an ortho substituent on the initiator has a crucial role in the polymerization mechanism. acs.org Aryl-based initiators were generally found to be more stable than thiophene-based ones. acs.org The steric effects of the initiator's substituent position were shown to be important for the success of the externally initiated chain-growth polymerization. acs.orgacs.org

Control of Molecular Weight and Polydispersity Index (PDI)

Controlling the molecular weight (MW) and polydispersity index (PDI) is essential for tailoring the properties of poly(3-butylthiophene) for specific applications. GRIM polymerization is a well-established method that allows for the control of MW, PDI, and regioregularity under relatively mild conditions, proceeding through a living chain-growth mechanism. nih.gov

In this method, the molecular weight of the resulting polymer can be controlled by adjusting the ratio of the monomer to the nickel catalyst. nih.gov For instance, in the synthesis of poly(3-hexylthiophene), the molecular weight was controlled by varying the ratio of [monomer]₀/[Ni]₀ from 71 to 1000. nih.gov However, achieving a linear relationship between the predicted and experimentally determined molecular weight can be challenging, especially at high molecular weights, due to factors like polymer solubility in the reaction solvent. nih.gov

Impact of Reaction Parameters on Polymer Properties

Several reaction parameters significantly influence the properties of the final polymer, including its molecular weight and PDI. These parameters include reaction temperature, substrate concentration, and catalyst loading.

In palladium-catalyzed dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene (B1249596), it was found that the catalytic system was active above 110 °C, but catalyst decomposition was observed at 130 °C. acs.org Higher substrate concentrations led to higher molecular weights but could also cause the polymer to precipitate out of the solution. acs.org Lowering the catalyst loading tended to increase the polymer's molecular weight but at the cost of a reduced reaction rate. acs.org

The choice of solvent and the order of reagent addition can also have a profound impact. For instance, in the FeCl₃-initiated oxidative polymerization of 3-hexylthiophene, the "reverse addition" method, where the monomer is added to the catalyst solution, yielded higher molecular weight P3HT compared to the "standard addition" method. nih.gov The oxidation potential of the monomer and the solution are key factors influencing the yield and degree of polymerization. nih.gov

The length of the alkyl side chain also affects the polymer's properties. Studies on poly(3-alkylthiophene)s with butyl, hexyl, and octyl side chains have shown that the melting temperature (Tₘ) is influenced by both chain packing and crystal size. nih.govresearchgate.net The Tₘ values follow the order P3BT > P3HT > P3OT, indicating that shorter side chains lead to more ordered structures with higher melting points. nih.govacs.org

Table 1: Effect of Catalyst Loading on P3HT Synthesis

| Catalyst Loading (mol%) | Mₙ ( kg/mol ) | Mₙ/Mₙ | Yield (%) |

| 0.5 | 17.0 | 1.6 | 90 |

| 1 | 13.5 | 1.5 | 95 |

| 2 | 10.0 | 1.4 | 98 |

This interactive table is based on data adapted from studies on the effect of catalyst loading on the molecular weight and yield of poly(3-hexylthiophene). rsc.org

Synthesis of Defect-Free Macrocyclic Poly(3-butylthiophene)

The synthesis of defect-free macrocyclic poly(3-alkylthiophene)s represents a significant advancement in controlling polymer architecture. These cyclic polymers, which lack chain ends, exhibit unique optical and electronic properties compared to their linear counterparts. acs.orgmdpi.com

A successful strategy for synthesizing defect-free, all head-to-tail cyclic poly(3-hexylthiophene) (c-P3HT) involves GRIM polymerization with a specific initiator, followed by a Pd-mediated end-to-end coupling reaction for cyclization. acs.orgmdpi.com This method allows for the creation of fully π-conjugated macrocycles. acs.org The purification of these cyclic polymers is challenging and often requires multiple steps, including the use of functionalized resins to selectively capture impurities with discernible end groups. acs.org

The degree of polymerization of these cyclic polymers can be controlled by adjusting the initiator-to-monomer ratio during the initial GRIM polymerization. mdpi.com This has enabled the synthesis of cyclic P3HT with varying ring sizes, allowing for the investigation of size-dependent properties. mdpi.com Characterization techniques such as ¹H NMR and MALDI-TOF MS are crucial for confirming the cyclic structure by verifying the absence of end-group signals and observing the expected mass shift upon cyclization. mdpi.com

Direct Arylation Polymerization (DArP) of this compound Analogues

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods for synthesizing conjugated polymers. semanticscholar.org This method avoids the need for pre-functionalized organometallic monomers, reducing synthetic steps and waste. acs.org

DArP has been successfully applied to the synthesis of various poly(3-alkylthiophene)s and their copolymers. For example, donor-acceptor π-conjugated random copolymers based on regioregular poly(3-hexylthiophene) have been synthesized by the direct arylation polycondensation of 2-bromo-3-hexylthiophene with unsymmetrical monothienoisoindigo motifs. researcher.life However, DArP often faces challenges in controlling molecular weight and dispersity. researchgate.net

Palladium-Catalyzed Dehydrohalogenative Polycondensation

A significant breakthrough in DArP has been the development of highly efficient palladium catalysts for the dehydrohalogenative polycondensation of 2-bromo-3-alkylthiophenes. acs.orgsigmaaldrich.com This method has enabled the synthesis of high molecular weight, head-to-tail regioregular poly(3-hexylthiophene) (HT-P3HT). acs.org

One highly effective catalytic system utilizes Herrmann's catalyst in combination with tris(2-dimethylaminophenyl)phosphine as a ligand. acs.orgamazonaws.com This system has produced HT-P3HT with a number-average molecular weight (Mₙ) up to 30,600 g/mol , a PDI of 1.60, and a regioregularity of up to 98%. acs.org The key to this high performance is the specific combination of the palladium precursor and the ligand containing o-Me₂N substituents. acs.org

The reaction conditions for this palladium-catalyzed polycondensation are crucial. As mentioned earlier, temperature, substrate concentration, and catalyst loading all play a significant role in determining the final polymer properties. acs.org While pioneering work in this area by Lemaire and co-workers only yielded oligomers, these recent advancements have established dehydrohalogenative polycondensation as a powerful tool for producing high-quality poly(3-alkylthiophene)s. acs.org

Table 2: Comparison of Polymerization Methods for Poly(3-hexylthiophene)

| Polymerization Method | Catalyst System | Mₙ ( kg/mol ) | PDI | Regioregularity (%) |

| GRIM | Ni(dppp)Cl₂ | 10.0-17.0 | 1.4-1.6 | >95 |

| DArP | Herrmann's catalyst/L5 | up to 30.6 | 1.60 | up to 98 |

This interactive table provides a comparison of typical results obtained from GRIM and DArP methods for the synthesis of poly(3-hexylthiophene), based on reported data. acs.orgrsc.org

Regioregularity in DArP

Regioregularity, specifically the proportion of head-to-tail (HT) linkages, is a crucial parameter for conjugated polymers as it directly affects their ability to self-assemble into ordered structures, which is essential for efficient charge transport. In the DArP of 2-bromo-3-alkylthiophenes, the C-H activation can occur at either the C5 or C4 position of the thiophene ring. Activation at the C5 position leads to the desired HT linkage, while activation at the C4 position results in head-to-head (HH) or tail-to-tail (TT) linkages, which are considered defects.

High HT regioregularity (often >98%) has been achieved in the DArP of 2-bromo-3-hexylthiophene using catalyst systems like Herrmann's catalyst with specific phosphine ligands. acs.orgmdpi.comresearchgate.net The choice of solvent can also influence regioregularity, suggesting that polymer solubility and solvent polarity play a role in directing the reaction pathways and minimizing side reactions. acs.org Optimized DArP conditions have been shown to produce P3HT with regioregularity comparable to that obtained from traditional methods like Stille polymerization. researchgate.net For example, by carefully tuning the reaction temperature, catalyst loading, and using a bulkier carboxylate ligand, a regioregularity of 93.5% was achieved for DArP P3HT. researchgate.net

Brønsted Acid Induced Cationic Chain-Growth Polymerization

An alternative, metal-free approach to polymerizing this compound is through Brønsted acid-induced cationic chain-growth polymerization. rsc.org This method offers a different mechanistic pathway and can produce polymers with distinct properties compared to those synthesized via DArP.

The proposed mechanism for Brønsted acid-induced polymerization involves the protonation of the electron-rich thiophene monomer by a strong acid. researchgate.netresearchgate.net This creates a cationic species that acts as an electrophile. This electrophile then attacks a neutral monomer molecule (acting as a nucleophile), followed by the elimination of HBr to form a more stable, conjugated dimeric intermediate. researchgate.netresearchgate.net This process repeats, propagating the polymer chain.

This mechanism differs from Lewis acid-promoted polymerizations, where the Lewis acid typically coordinates with the halogen atom of the monomer. While both can lead to cationic polymerization, the initiation step and the nature of the active species are different. It has been suggested that even in Lewis acid-induced polymerizations, a trace amount of Brønsted acid might be involved in the initiation. rsc.org

A key feature of the Brønsted acid-induced method is that it can be applied to a wide variety of 2-halogenated-3-substituted-thiophenes, including those with alkyl, alkylthio, and even no substituent at the 3-position. rsc.org

The effectiveness of the Brønsted acid catalyst is highly dependent on its strength and the electron density of the thiophene monomer. rsc.orgresearchgate.net

Trifluoroacetic acid (TFA): TFA is a commonly used and effective catalyst for this polymerization. rsc.org The polymerization of 2-bromo-3-butylthiothiophene with 0.5 equivalents of TFA at room temperature proceeds rapidly. rsc.org However, using a large excess of TFA can lead to a very fast and uncontrollable reaction. rsc.org

Methanesulfonic acid (MSA): MSA is another strong Brønsted acid that can initiate the polymerization. rsc.org However, its high polarity can sometimes cause phase separation at the beginning of the reaction, leading to less reproducible results compared to TFA. rsc.org

Other Acids: Weaker acids like acetic acid are generally unable to initiate the polymerization of less electron-rich thiophenes. rsc.org Conversely, very strong acids like trifluoromethanesulfonic acid (TFMSA) can polymerize even the least electron-rich monomer, 2-bromothiophene. rsc.org

The choice of acid catalyst allows for a degree of control over the polymerization rate and can be tailored to the specific thiophene monomer being used.

Theoretical and Computational Investigations of 2 Bromo 3 Butylthiophene and Its Polymers

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. coe.edu It allows for the detailed examination of reaction mechanisms, energy profiles, and the factors influencing the final polymer structure.

Investigation of Reaction Mechanisms and Energy Profiles

DFT calculations have been instrumental in elucidating the complex reaction mechanisms involved in the polymerization of 2-bromo-3-butylthiophene. kisti.re.kr For instance, in the Grignard Metathesis (GRIM) polymerization of 2,5-dibromo-3-butylthiophene (B39698), DFT has been used to study the energy profiles of the various coupling modes. rsc.org This involves a three-stage mechanism: coordination (or oxidative addition), transmetalation, and reductive elimination. rsc.org

Computational studies have explored the potential energy surfaces of these reactions, identifying transition states and intermediates. nih.govresearchgate.net For example, in the context of nickel-catalyzed cross-coupling reactions, DFT calculations have helped to understand the energetics of different isomers of nickel-thiophene complexes and the barriers for isomerization and oxidative addition. nih.gov These energy profiles provide a quantitative understanding of the reaction pathways, explaining why certain products are favored over others. researchgate.net

Table 1: Calculated Energy Barriers for Key Reaction Steps This table is representative and combines findings from multiple sources.

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) | Reference |

| Oxidative Addition | Ni(dppp)Cl₂ | Varies based on coupling mode | rsc.org |

| Transmetalation | Ni(dppp)Cl₂ | Varies based on coupling mode | rsc.org |

| Reductive Elimination | Ni(dppp)Cl₂ | Varies based on coupling mode | rsc.org |

| Isomerization Barrier (C,C-η² to C,S-κ²) | Ni(dmpe) | Large due to strong π-backbonding | nih.gov |

| C-Br Oxidative Addition Barrier | Ni(dmpe) | Significant | nih.gov |

Study of Regioselectivity and Steric Effects

The regiochemistry of poly(3-alkylthiophenes) (P3ATs) is crucial for their electronic and optical properties. rsc.orgacs.org Head-to-tail (HT) linkages lead to more planar polymer backbones and enhanced π-conjugation, resulting in superior material performance. rsc.org DFT calculations have been employed to understand the origins of this regioselectivity.

Studies have shown that steric effects play a significant role in determining the coupling pattern. rsc.orgresearchgate.net DFT calculations on model trimers of 3-n-alkylthiophenes have demonstrated the relationship between the regiochemistry of the trimer and its resulting conformations. cmu.edu In the externally initiated polymerization of 2-bromo-5-iodo-3-hexylthiophene, DFT revealed the critical role of steric hindrance from initiator substituents on the reaction outcome. researchgate.net For instance, an ortho substituent on an aryl initiator can significantly influence the polymerization mechanism. researchgate.net The steric interactions between the catalyst and the monomer during the coupling reaction can favor the formation of HT linkages over head-to-head (HH) or tail-to-tail (TT) linkages. rsc.org

Table 2: Influence of Regiochemistry on Polymer Properties

| Coupling Type | Steric Interaction | Resultant Conjugation | Electronic Properties | Reference |

| Head-to-Tail (HT) | Minimized | Extended | Superior | rsc.org |

| Head-to-Head (HH) | Greater | Less Extended | Inferior | rsc.org |

| Tail-to-Tail (TT) | Minimized | Less Extended | Inferior | rsc.org |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the reactivity of a molecule. numberanalytics.comnih.gov

DFT calculations are used to determine the energies and distributions of the HOMO and LUMO for this compound and related compounds. nih.govresearchgate.netresearchgate.net This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. Reactivity indices such as electron affinity, ionization potential, chemical hardness, and the electrophilicity index can also be derived from FMO analysis, offering a more quantitative measure of reactivity. researchgate.net For instance, the greater asymmetry in the acceptor π* orbital of 2-bromothiophene, as revealed by computational models, indicates a shift of the metal center towards the most electron-deficient carbon during catalysis. nih.gov

Molecular Mechanics and Ab Initio Calculations

Alongside DFT, molecular mechanics (MM) and ab initio calculations provide complementary insights into the structural and conformational properties of oligomers and polymers derived from this compound.

Modeling of Halogen Dance Reactions

The "halogen dance" is a fascinating rearrangement reaction where a halogen substituent migrates to a different position on an aromatic ring, often catalyzed by a strong base. whiterose.ac.ukias.ac.in This reaction can be a side reaction during the synthesis of polythiophenes, potentially affecting the final polymer structure. cmu.edu

Conclusion

2-Bromo-3-butylthiophene is a vital chemical compound that serves as a cornerstone for the synthesis of poly(3-butylthiophene), a workhorse polymer in the field of organic electronics. The evolution from intractable conducting polymers to soluble, processable, and highly ordered materials has been driven by chemical innovations, including the strategic design of monomers like this compound. The emphasis on achieving high regioregularity through advanced polymerization techniques like GRIM and KCTP has been paramount in unlocking the full potential of these materials. The superior electronic properties of regioregular P3BT have enabled significant progress in OFETs, OPVs, and other organic electronic devices, paving the way for the future of flexible, low-cost electronics.

Role as a Monomeric Precursor for Poly(3-butylthiophene)

This compound is a key monomeric precursor for the synthesis of poly(3-butylthiophene) (P3BT), a representative π-conjugated polymer used in organic electronics. sigmaaldrich.com Its primary role is to enable the formation of highly regioregular P3BT, where the thiophene (B33073) units are coupled almost exclusively in a head-to-tail (HT) configuration. This structural precision is paramount, as it minimizes defects, promotes a planar polymer backbone, and facilitates efficient π-π stacking in the solid state, which is essential for charge transport. wikipedia.org

The most effective and widely used method for this polymerization is the Grignard Metathesis (GRIM) polymerization, a type of Kumada catalyst-transfer polycondensation. researchgate.netrsc.org The process typically begins with the metal-halogen exchange of a dihalogenated precursor, 2,5-dibromo-3-butylthiophene (B39698), with a Grignard reagent (like CH₃MgBr) to form the active monomer, 2-bromo-5-chloromagnesio-3-butylthiophene. rsc.org The subsequent addition of a nickel catalyst, commonly Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), initiates a chain-growth polymerization. cmu.edursc.org The catalyst selectively couples the monomers in a head-to-tail fashion, leading to P3BT with high structural purity. Computational studies on the GRIM polymerization of 3-butylthiophene (B39377) derivatives have shown that this high selectivity arises from a combination of kinetic and thermodynamic factors governed by steric and electronic effects during the catalytic cycle. rsc.org

The properties of P3BT synthesized from this compound are summarized in the table below. The resulting polymer is typically a dark-colored solid soluble in chlorinated solvents and exhibits fluorescence, characteristics that make it suitable for applications as a hole-transporting layer in various electronic devices. sigmaaldrich.com

| Property | Value | Reference |

|---|---|---|

| Typical Molecular Weight (Mw) | 54,000 g/mol | sigmaaldrich.com |

| Polydispersity Index (Mw/Mn) | 2.3 (typical) | sigmaaldrich.com |

| Regioregularity (Head-to-Tail) | 80-90% (typical) | sigmaaldrich.com |

| Solubility | Soluble in chlorinated solvents; partially soluble in THF, diethyl ether | sigmaaldrich.com |

| Fluorescence (in chloroform) | λex 440 nm; λem 567 nm | sigmaaldrich.com |

| Crystalline Melting Temperature (Tm) | ~210-220 °C (dependent on molecular weight) | nih.gov |

Comparison with Other 2-Halo-3-alkylthiophenes in Polymerization Studies

The effectiveness of this compound as a monomer is best understood by comparing it with other 2-halo-3-alkylthiophenes. Variations in both the halogen atom and the alkyl side-chain length significantly impact polymerization behavior and the final properties of the polymer.

Effect of Alkyl Side-Chain Length: The length of the alkyl side chain (e.g., butyl vs. hexyl vs. octyl) primarily influences the polymer's solubility and solid-state morphology. While P3BT is a valuable material, it generally exhibits lower solubility compared to its longer-chain counterparts like poly(3-hexylthiophene) (P3HT) and poly(3-octylthiophene) (P3OT). mdpi.comresearchgate.net This lower solubility can present challenges during processing and may limit the molecular weight achievable during polymerization. mdpi.com

Conversely, longer alkyl chains enhance solubility but can lead to a lower melting temperature and a less densely packed crystal structure. nih.govresearchgate.net Studies have shown that the crystalline melting temperature (Tₘ) of poly(3-alkylthiophene)s follows the order P3BT > P3HT > P3OT. nih.gov This indicates that the shorter butyl group allows for stronger interchain interactions and a more ordered crystalline state, which can be advantageous for charge transport, although this is often balanced by processing difficulties. For instance, in photovoltaic applications, optimized P3BT-based devices have shown respectable power conversion efficiencies, although generally lower than those achieved with the more soluble and extensively studied P3HT. nih.govmdpi.com

Effect of the Halogen Atom: The choice of halogen (Cl, Br, or I) on the thiophene monomer is critical as it directly affects the reactivity and control of the polymerization. rsc.orgresearchgate.net In Kumada catalyst-transfer polycondensation, the reactivity generally follows the trend I > Br > Cl. Brominated monomers like this compound represent a well-balanced choice, offering good reactivity for controlled polymerization without the notable inhibition that can be caused by magnesium salt byproducts in the case of iodinated monomers. rsc.orgresearchgate.net

Studies have revealed that for nickel-catalyzed polymerizations, the catalyst's resting state changes depending on the halogen. rsc.orgresearchgate.net With brominated monomers, a Ni(II)-dithienyl complex is the resting state, which leads to a controlled, living-like polymerization. rsc.orgresearchgate.net In contrast, chlorinated monomers can result in a mixture of catalyst states, leading to uncontrolled polymerization. rsc.orgresearchgate.net While iodinated monomers are highly reactive, their polymerization can be slowed by the formation of magnesium iodide byproducts. researchgate.net Therefore, this compound provides an optimal balance of reactivity, stability, and synthetic accessibility, making it a preferred monomer for the controlled synthesis of high-quality poly(3-alkylthiophene)s.

| Monomer | Primary Polymerization Method | Key Characteristics & Polymer Properties | Reference |

|---|---|---|---|

| This compound | Grignard Metathesis (GRIM) with Ni(dppp)Cl₂ | Forms P3BT. Moderate solubility, high melting point. Good balance of reactivity for controlled polymerization. | rsc.orgnih.gov |

| 2-Bromo-3-hexylthiophene (B1249596) | Grignard Metathesis (GRIM), Direct Arylation Polymerization (DArP) | Forms P3HT. Excellent solubility and processability. The most widely studied poly(3-alkylthiophene). | mdpi.comresearchgate.net |

| 2-Chloro-3-hexylthiophene | Deprotonative Polycondensation (e.g., with Knochel-Hauser base) | Less reactive than bromo-analogue. Requires specific catalyst systems (e.g., NHC-Nickel) for controlled polymerization. | researchgate.netcore.ac.uk |

| 2-Iodo-3-alkylthiophenes | Grignard Metathesis (GRIM) | Highly reactive. Polymerization can be inhibited by MgI₂ byproducts. Used to create well-defined starting monomers (e.g., 2-bromo-5-iodo-3-alkylthiophene). | researchgate.netnih.gov |

Future Research Directions and Outlook for 2 Bromo 3 Butylthiophene and Its Polymers

Development of Novel Catalytic Systems for Enhanced Polymerization Control

The synthesis of poly(3-alkylthiophenes) (PATs), including P3BT from 2-bromo-3-butylthiophene, has been significantly advanced by various polymerization techniques. researchgate.net Historically, methods like electropolymerization and oxidative polymerization using ferric chloride (FeCl₃) were common. researchgate.net However, the focus has shifted towards more controlled polymerization methods that allow for precise tuning of polymer characteristics such as regioregularity and molecular weight. researchgate.net

Future research will likely concentrate on the development of novel nickel- and palladium-based catalytic systems. nih.gov Catalyst-transfer polymerization (CTP) has emerged as a powerful technique for achieving chain-growth polymerization, yielding polymers with controlled molecular weights and narrow distributions. acs.org The ongoing development of new catalysts is crucial for extending the scope of CTP to a wider range of monomers, potentially including derivatives of this compound. acs.org The aim is to create "living" polymerization processes, which would enable the synthesis of well-defined block copolymers incorporating P3BT segments. kuleuven.be

| Polymerization Method | Key Advantages | Future Research Focus |

| Oxidative Polymerization (e.g., with FeCl₃) | Simple, cost-effective | Improving control over molecular weight and regioregularity |

| Nickel-Catalyzed Cross-Coupling (e.g., GRIM) | High regioregularity and molecular weight | Development of more efficient and versatile catalysts |

| Palladium-Catalyzed Cross-Coupling (e.g., Stille, Suzuki) | Good control over polymer structure | Exploring new catalyst systems for milder reaction conditions |

| Catalyst-Transfer Polymerization (CTP) | "Living" polymerization, precise control over molecular weight and end-groups | Design of new initiators and catalysts for broader monomer scope |

| Direct Arylation Polymerization (DArP) | Atom-economical, avoids organometallic reagents | Expanding the range of compatible functional groups |

Exploration of New Derivatization Routes for Expanded Functionality

Post-polymerization modification is a powerful strategy for introducing new functionalities into polythiophenes without altering the polymer backbone. nih.gov This approach allows for the creation of materials with tailored properties for specific applications. nih.gov For poly(3-butylthiophene), this could involve introducing various functional groups onto the polymer chain ends or side chains.

Future work will focus on expanding the toolbox of post-polymerization reactions. acs.org This includes developing more efficient and selective reactions to attach a wide range of functional moieties such as hydroxyl (–OH), amino (–NH₂), or carboxylic acid (–COOH) groups. acs.orgd-nb.info These functional groups can serve as handles for further chemical transformations, enabling the creation of complex polymer architectures like graft copolymers and block copolymers. acs.org Such modifications can significantly impact the polymer's solubility, self-assembly behavior, and interaction with other materials. rsc.org

In-depth Investigations of Charge Transport Mechanisms

A fundamental understanding of charge transport in poly(3-butylthiophene) is critical for optimizing its performance in electronic devices. Charge transport in semi-crystalline polymers like P3BT is a complex process influenced by factors such as molecular weight, regioregularity, and morphology. ntu.edu.twrsc.org Charge carriers can move along the polymer backbone (intrachain transport) or hop between adjacent chains (interchain transport). unifr.ch

| Factor | Influence on Charge Transport | Future Research Direction |

| Regioregularity | High regioregularity promotes planar backbones and ordered packing, enhancing mobility. | Synthesis of highly regioregular P3BT and its derivatives. |

| Molecular Weight | Higher molecular weight can lead to more interconnected crystalline domains, improving mobility. ntu.edu.tw | Controlled polymerization to achieve optimal molecular weights. |

| Crystallinity and Morphology | The size, orientation, and connectivity of crystalline domains are critical for efficient charge transport. rsc.org | Advanced processing techniques to control film morphology. |

| Side-Chain Structure | The length and branching of the alkyl side chains affect the intermolecular spacing and packing. taylorfrancis.com | Exploring the impact of different side-chain architectures. |

Designing Polymers with Tunable Optoelectronic Properties

The optoelectronic properties of polythiophenes, such as their absorption and emission spectra, are intrinsically linked to their chemical structure. mdpi.com These properties can be tuned by modifying the polymer backbone or by introducing functional groups. acs.org For instance, the effective conjugation length, which determines the energy of the electronic transitions, can be altered by introducing twists in the polymer backbone. pkusz.edu.cn

A key area of future research will be the rational design of P3BT derivatives with precisely controlled optoelectronic properties. nih.gov This can be achieved by copolymerizing this compound with other monomers to create donor-acceptor copolymers, which can have significantly different energy levels and absorption characteristics. acs.org The introduction of electron-donating or electron-withdrawing groups can also be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in organic solar cells and light-emitting diodes. acs.orguwaterloo.ca

Integration into Emerging Organic Electronic Devices

Polymers derived from this compound are promising materials for a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and sensors. researchgate.netrsc.orgchemimpex.com The solution processability of these polymers makes them suitable for large-area, flexible, and low-cost device fabrication. rsc.org

Future efforts will focus on optimizing the performance of these devices by improving material properties and device engineering. rsc.orgrsc.org In the realm of OFETs, the goal is to achieve higher charge carrier mobilities and better device stability. ntu.edu.twmdpi.com For OSCs, research will aim to broaden the absorption spectrum of P3BT-based polymers to capture more of the solar spectrum and to optimize the morphology of the active layer for efficient charge separation and collection. acs.orgmdpi.commdpi.com The development of new device architectures and fabrication techniques will also be crucial for realizing the full potential of these materials. nbinno.com

Biomedical Applications of Thiophene-Based Materials

Thiophene-based polymers are gaining increasing attention for their potential in biomedical applications due to their biocompatibility, electrical conductivity, and ease of functionalization. nih.govnih.govresearchgate.net These properties make them suitable for applications such as biosensors, drug delivery systems, and tissue engineering scaffolds. nih.govmdpi.com

A significant future research direction is the development of biodegradable and biocompatible thiophene-based polymers. nih.govacs.orgrsc.org This can be achieved by incorporating biodegradable linkages, such as ester groups, into the polymer backbone or side chains. acs.orgrsc.orgmdpi.com The ability of these materials to degrade into non-toxic products is essential for in vivo applications. acs.org Furthermore, the surface of these materials can be functionalized with biomolecules to promote specific cell interactions, opening up possibilities for advanced tissue engineering and regenerative medicine applications. mdpi.com

Q & A

Q. Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., bromine at C2, butyl at C3). Distinct deshielding of the thiophene ring protons adjacent to bromine is observed .

- GC-MS : Purity assessment (>97%) and molecular ion peak confirmation (MW: 219.15 g/mol) .

- Elemental Analysis : Validate Br content (~36.5% by mass) .

Basic: What are the critical storage and handling protocols for this compound?

- Storage : Store at 0–6°C in amber vials to prevent photodegradation. Avoid exposure to moisture to reduce hydrolysis risks .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to suppress oxidative side reactions.

Advanced: How does this compound perform in cross-coupling reactions for functionalization?

The bromine substituent enables participation in:

- Suzuki-Miyaura Coupling : With arylboronic acids using Pd(PPh₃)₄ as a catalyst in THF/water mixtures (80°C, 12h). Monitor regioselectivity via HPLC .

- Kumada Coupling : With Grignard reagents (e.g., Mg-CH₂Ph) under Ni catalysis. Optimize ligand choice (e.g., dppe) to enhance yield .

- Controlled Functionalization : Competitive reactivity at the bromine versus the butyl chain requires steric and electronic analysis via DFT calculations .

Advanced: What computational methods predict the reactivity of this compound?

- DFT Studies : Use B3LYP/6-31G(d) to model electrophilic aromatic substitution (EAS) pathways. Compare Fukui indices to identify reactive sites (C2 vs. C5 bromination) .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar vs. non-polar solvents).

Advanced: How should researchers resolve contradictions in reported reaction yields?

- Variable Isolation : Test parameters like catalyst loading, solvent polarity, and reaction time independently.

- Replication : Reproduce literature protocols with strict adherence to reported conditions. Use high-purity reagents to eliminate batch variability .

Advanced: What are the emerging applications of this compound in materials science?

- Organic Electronics : As a monomer for conductive polymers (e.g., poly(3-butylthiophene)) via electropolymerization. Characterize conductivity via four-point probe measurements .

- Liquid Crystals : Incorporate into thiophene-based mesogens for tunable phase behavior. Analyze via polarized optical microscopy (POM) .

Advanced: What mechanistic insights explain bromine’s role in electrophilic substitution?

Bromine acts as a directing group via resonance and inductive effects:

- Resonance Stabilization : The electron-withdrawing bromine directs EAS to the C5 position in subsequent reactions.

- Steric Hindrance : The butyl group at C3 limits accessibility to adjacent positions, favoring C2 bromination in initial synthesis .

Advanced: How can impurities in this compound be minimized during synthesis?

- Chromatographic Purification : Use silica gel columns with hexane/ethyl acetate gradients to separate dibrominated byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation. Monitor purity via GC-MS .

Advanced: What safety protocols address toxicity concerns in handling this compound?

- Toxicity Screening : Assess mutagenicity via Ames test and cytotoxicity via MTT assay. Prioritize compounds with LD₅₀ > 500 mg/kg (oral, rats) .

- PPE : Use nitrile gloves, fume hoods, and respiratory protection during bulk handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.